molecular formula C11H15BrO2Zn B14880681 2-(2-Ethoxyethoxy)-5-methylphenylZinc bromide

2-(2-Ethoxyethoxy)-5-methylphenylZinc bromide

Cat. No.: B14880681
M. Wt: 324.5 g/mol
InChI Key: CLVQCQMVTQQPHD-UHFFFAOYSA-M
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Description

2-(2-Ethoxyethoxy)-5-methylphenylzinc bromide, 0.25 M in tetrahydrofuran (THF), is an organozinc reagent commonly used in organic synthesis. This compound is particularly valuable in cross-coupling reactions, where it serves as a nucleophile to form carbon-carbon bonds. The presence of the ethoxyethoxy group enhances its solubility and reactivity in organic solvents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-ethoxyethoxy)-5-methylphenylzinc bromide typically involves the reaction of 2-(2-ethoxyethoxy)-5-methylbromobenzene with zinc in the presence of a catalyst. The reaction is carried out in tetrahydrofuran (THF) as the solvent, which stabilizes the organozinc compound and facilitates the reaction. The general reaction scheme is as follows:

2-(2-ethoxyethoxy)-5-methylbromobenzene+Zn2-(2-ethoxyethoxy)-5-methylphenylzinc bromide\text{2-(2-ethoxyethoxy)-5-methylbromobenzene} + \text{Zn} \rightarrow \text{this compound} 2-(2-ethoxyethoxy)-5-methylbromobenzene+Zn→2-(2-ethoxyethoxy)-5-methylphenylzinc bromide

Industrial Production Methods

On an industrial scale, the production of this compound involves similar synthetic routes but with optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors and advanced purification techniques to achieve the desired concentration and quality of the product.

Chemical Reactions Analysis

Types of Reactions

2-(2-Ethoxyethoxy)-5-methylphenylzinc bromide undergoes various types of reactions, including:

    Oxidation: The compound can be oxidized to form corresponding phenols or quinones.

    Reduction: It can be reduced to form the corresponding hydrocarbons.

    Substitution: The compound readily participates in nucleophilic substitution reactions, particularly in cross-coupling reactions such as Negishi coupling.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Palladium or nickel catalysts are often employed in cross-coupling reactions, with conditions typically involving mild temperatures and inert atmospheres.

Major Products

    Oxidation: Phenols, quinones.

    Reduction: Hydrocarbons.

    Substitution: Various substituted aromatic compounds, depending on the coupling partner.

Scientific Research Applications

2-(2-Ethoxyethoxy)-5-methylphenylzinc bromide is widely used in scientific research due to its versatility in organic synthesis. Some of its applications include:

    Chemistry: Used in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: Employed in the modification of biomolecules for studying biological pathways and mechanisms.

    Medicine: Utilized in the development of drug candidates and active pharmaceutical ingredients (APIs).

    Industry: Applied in the production of fine chemicals, polymers, and materials science research.

Mechanism of Action

The mechanism by which 2-(2-ethoxyethoxy)-5-methylphenylzinc bromide exerts its effects involves the formation of a carbon-zinc bond, which acts as a nucleophile in various reactions. The compound targets electrophilic centers in substrates, facilitating the formation of new carbon-carbon bonds. The ethoxyethoxy group enhances the stability and reactivity of the organozinc reagent, making it a valuable tool in synthetic chemistry.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-Ethoxyethoxy)-5-fluorophenylmagnesium bromide
  • 2-(2-Ethoxyethoxy)-5-methylphenylmagnesium bromide
  • 2-(2-Ethoxyethoxy)phenylzinc bromide

Uniqueness

Compared to similar compounds, 2-(2-ethoxyethoxy)-5-methylphenylzinc bromide offers unique advantages in terms of reactivity and solubility. The presence of the ethoxyethoxy group enhances its solubility in organic solvents, while the methyl group provides additional steric and electronic effects that can influence the outcome of reactions. This makes it a versatile and valuable reagent in various synthetic applications.

Properties

Molecular Formula

C11H15BrO2Zn

Molecular Weight

324.5 g/mol

IUPAC Name

bromozinc(1+);1-(2-ethoxyethoxy)-4-methylbenzene-6-ide

InChI

InChI=1S/C11H15O2.BrH.Zn/c1-3-12-8-9-13-11-6-4-10(2)5-7-11;;/h4-6H,3,8-9H2,1-2H3;1H;/q-1;;+2/p-1

InChI Key

CLVQCQMVTQQPHD-UHFFFAOYSA-M

Canonical SMILES

CCOCCOC1=[C-]C=C(C=C1)C.[Zn+]Br

Origin of Product

United States

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